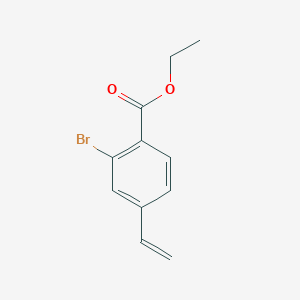
Ethyl 2-bromo-4-vinylbenzoate
Cat. No. B1407457
Key on ui cas rn:
1416979-61-7
M. Wt: 255.11 g/mol
InChI Key: AZDZDLBOLLTQER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09226501B2
Procedure details


To a stirred solution of ethyl 2-bromo-4-iodobenzoate (5 g, 14.3 mmol) in THF/water (100 mL, 9:1) was added potassium vinyltrifluoroborate (1.89 g, 14.3 mmol), Cs2CO3 (18.27 g, 56.07 mmol) and triphenylphosphine (0.22 g, 0.85 mmol) and the reaction mixture was degassed with argon for 20 min, then charged with PdCl2 (0.05 g, 0.28 mmol). The reaction mixture was heated to reflux for 16 h. The reaction mixture was cooled to ambient temperature and filtered through a Celite® bed and washed with EtOAc. The filtrate was again extracted with EtOAc and the combined organic layers washed with water and brine, dried over Na2SO4 and concentrated under reduced pressure to afford crude compound. The crude compound was purified by column chromatography (SiO2, 100-200 mesh; eluting with 2% EtOAc/petroleum ether) to afford the title compound as a light brown gummy material (2 g, 56%): 1H NMR (400 MHz, CDCl3) δ 7.78 (d, J=8.4 Hz, 1H), 7.71 (d, J=1.2 Hz, 1H), 7.51 (d, J=8.4 Hz, 1H), 6.69 (dd, J=17.6, 10.8 Hz, 1H), 5.86 (d, J=17.6 Hz, 1H), 5.42 (d, J=11.2 Hz, 1H), 4.42 (q, J=7.2 Hz, 2H), 1.43 (t, J=3.6 Hz, 3H); ESIMS m/z 255.18 ([M+H]+); IR (thin film) 1729 cm−1.
Name
ethyl 2-bromo-4-iodobenzoate
Quantity
5 g
Type
reactant
Reaction Step One


Name
Cs2CO3
Quantity
18.27 g
Type
reactant
Reaction Step One



Name
PdCl2
Quantity
0.05 g
Type
catalyst
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:12]=[C:11](I)[CH:10]=[CH:9][C:3]=1[C:4]([O:6][CH2:7][CH3:8])=[O:5].[CH:14]([B-](F)(F)F)=[CH2:15].[K+].C([O-])([O-])=O.[Cs+].[Cs+].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C1COCC1.O.Cl[Pd]Cl>[Br:1][C:2]1[CH:12]=[C:11]([CH:14]=[CH2:15])[CH:10]=[CH:9][C:3]=1[C:4]([O:6][CH2:7][CH3:8])=[O:5] |f:1.2,3.4.5,7.8|
|
Inputs


Step One
|
Name
|
ethyl 2-bromo-4-iodobenzoate
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C(=O)OCC)C=CC(=C1)I
|
|
Name
|
|
|
Quantity
|
1.89 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)[B-](F)(F)F.[K+]
|
|
Name
|
Cs2CO3
|
|
Quantity
|
18.27 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
|
Name
|
|
|
Quantity
|
0.22 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1.O
|
Step Two
|
Name
|
PdCl2
|
|
Quantity
|
0.05 g
|
|
Type
|
catalyst
|
|
Smiles
|
Cl[Pd]Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was degassed with argon for 20 min
|
|
Duration
|
20 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 16 h
|
|
Duration
|
16 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through a Celite® bed
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with EtOAc
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The filtrate was again extracted with EtOAc
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organic layers washed with water and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford crude compound
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude compound was purified by column chromatography (SiO2, 100-200 mesh; eluting with 2% EtOAc/petroleum ether)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C(C(=O)OCC)C=CC(=C1)C=C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2 g | |
| YIELD: PERCENTYIELD | 56% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
